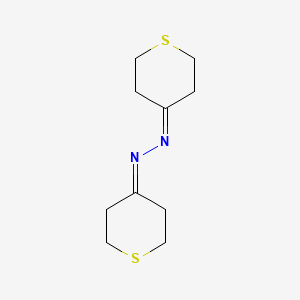

Bis(thian-4-ylidene)hydrazine

Description

Bis(thian-4-ylidene)hydrazine is a nitrogen-sulfur hybrid compound featuring a central hydrazine backbone (N–N bond) flanked by two thian-4-ylidene groups. Thian-4-ylidene refers to a sulfur-containing heterocyclic moiety (thiane derivative) with a conjugated ylidene structure. This compound is of interest in coordination chemistry due to its ability to act as a bridging ligand, forming stable coordination polymers or metal-organic frameworks (MOFs) via nitrogen and sulfur donor atoms . Its applications span catalysis, luminescence, and adsorption, with structural flexibility enabling pore regulation in porous materials .

Properties

CAS No. |

40698-00-8 |

|---|---|

Molecular Formula |

C10H16N2S2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

N-(thian-4-ylideneamino)thian-4-imine |

InChI |

InChI=1S/C10H16N2S2/c1-5-13-6-2-9(1)11-12-10-3-7-14-8-4-10/h1-8H2 |

InChI Key |

UFQPKVHNKHGBPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1=NN=C2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thian-4-ylidene)hydrazine typically involves the condensation reaction between thian-4-ylidene and hydrazine. This reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(thian-4-ylidene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Bis(thian-4-ylidene)hydrazine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Bis(thian-4-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Azine Ligands in Coordination Polymers

Bis(thian-4-ylidene)hydrazine shares structural similarities with azine ligands such as 1,2-bis(pyridin-4-ylmethylene)hydrazine (4-bphz) and 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine (3-bpmhz) . These ligands form 1D or 2D coordination networks with Cd(II) and Zn(II), exhibiting tunable luminescence and solvent-exchange properties .

Key Insight: this compound’s sulfur atoms may enhance metal-binding selectivity compared to purely nitrogen-donor azines, though its luminescent properties remain underexplored.

Aromatic-Substituted Hydrazines

Bis[bis(4-methylphenyl)methylidene]hydrazine (CAS 5895-68-1) is structurally analogous but replaces thian-4-ylidene with methylphenyl groups. Its molecular weight (416.56 g/mol) and planar geometry make it suitable for supramolecular interactions .

Key Insight: The aromatic substituents in the methylphenyl derivative improve stability in non-polar environments, whereas sulfur in this compound may favor redox-active applications.

Bis(thiourea)hydrazine Derivatives

Compounds like N,N’-bis(o-chloro-benzamidothiocarbonyl)hydrazine exhibit antioxidant activity surpassing ascorbic acid, attributed to thiourea moieties acting as radical scavengers .

Hydrazine Derivatives in Adsorption

Modified ligands like (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine (M) achieve high Europhtal dye adsorption capacities (56.69 mg/g) due to π-π interactions and surface functionalization .

Key Insight : this compound’s sulfur atoms could improve adsorption specificity for heavy metals or sulfur-containing pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.